N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carbamoyl group, and a phenyl group
Mechanism of Action
Target of Action
The primary target of N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is the main protease of SARS-coronavirus-2 . This protease is essential for viral transcription and replication .
Mode of Action
This compound interacts with its target through a process of molecular docking, molecular dynamics simulation, and free binding energy calculations . These interactions result in the inhibition of the main protease of SARS-coronavirus-2 .
Biochemical Pathways
The compound affects the biochemical pathways related to the transcription and replication of SARS-coronavirus-2 . By inhibiting the main protease, it disrupts these pathways and hinders the virus’s ability to replicate .
Pharmacokinetics
Its interaction with the main protease of sars-coronavirus-2 suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of the main protease of SARS-coronavirus-2 . This leads to a disruption in the virus’s ability to replicate, thereby potentially reducing the severity of a SARS-coronavirus-2 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2-methylfuran-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be scaled up for large-scale production. The industrial methods aim to achieve high purity and yield while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives .
Scientific Research Applications
N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid derivatives: These compounds share structural similarities and have various biological activities.
Uniqueness
N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(6-7-18-8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVIGXIYQVFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.